1-(2-Chloro-4-nitrobenzyl)piperazine

CAS No.:

Cat. No.: VC18215064

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClN2O |

|---|---|

| Molecular Weight | 226.70 g/mol |

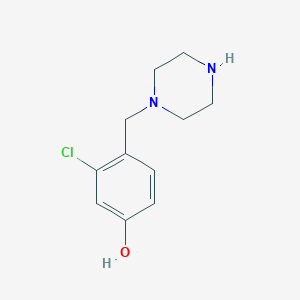

| IUPAC Name | 3-chloro-4-(piperazin-1-ylmethyl)phenol |

| Standard InChI | InChI=1S/C11H15ClN2O/c12-11-7-10(15)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |

| Standard InChI Key | UHWUYUXDMRMLEH-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)CC2=C(C=C(C=C2)O)Cl |

Introduction

Chemical Identity and Structural Features

1-(2-Chloro-4-nitrobenzyl)piperazine (systematic IUPAC name: 1-[(2-chloro-4-nitrophenyl)methyl]piperazine) is a nitrogen-containing heterocyclic compound distinguished by a piperazine ring bonded to a 2-chloro-4-nitrobenzyl group. The molecular formula is C₁₁H₁₃ClN₃O₂, with a molecular weight of 278.70 g/mol (calculated from PubChem data for analogous structures) . Key structural attributes include:

-

A piperazine core (C₄H₁₀N₂) providing two tertiary nitrogen atoms capable of hydrogen bonding and salt formation.

-

A benzyl substituent at the N1 position of piperazine, modified with electron-withdrawing groups (EWGs): a chlorine atom at the ortho position and a nitro group at the para position relative to the methylene bridge.

The nitro group (-NO₂) enhances electrophilic reactivity, while the chloro substituent contributes to lipophilicity, influencing membrane permeability in biological systems . X-ray crystallography data for related compounds (e.g., 1-(2-chloro-4-nitrophenyl)piperazine) reveal planar aromatic rings and chair conformations in the piperazine moiety, suggesting similar structural behavior in the target compound .

Comparative Analysis with Structural Analogues

To contextualize its properties, Table 1 contrasts 1-(2-chloro-4-nitrobenzyl)piperazine with structurally similar piperazine derivatives:

The uniqueness of 1-(2-chloro-4-nitrobenzyl)piperazine lies in its balanced hydrophobicity and electronic profile, which may optimize interactions with biological targets such as enzymes or receptors .

Synthetic Methodologies

The synthesis of 1-(2-chloro-4-nitrobenzyl)piperazine typically involves a multi-step approach, leveraging nucleophilic aromatic substitution and alkylation reactions. A representative pathway, inferred from analogous syntheses , proceeds as follows:

Step 1: Preparation of 2-Chloro-4-nitrobenzyl Chloride

2-Chloro-4-nitrotoluene undergoes free-radical bromination to yield 2-chloro-4-nitrobenzyl bromide, followed by halogen exchange with lithium chloride in acetone to produce 2-chloro-4-nitrobenzyl chloride. This intermediate serves as the electrophilic alkylating agent.

Step 2: Alkylation of Piperazine

Piperazine is reacted with 2-chloro-4-nitrobenzyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, facilitating the nucleophilic attack by the piperazine nitrogen:

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient), yielding a pale-yellow solid with a reported melting range of 98–102°C .

Optimization Considerations

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but complicate purification.

-

Stoichiometry: A 1:1 molar ratio minimizes di-alkylated byproducts.

-

Temperature: Reactions conducted at 0–5°C improve selectivity for mono-alkylation .

Physicochemical Properties

Experimental and computational data for related compounds provide insights into the expected properties of 1-(2-chloro-4-nitrobenzyl)piperazine:

Solubility and Partition Coefficients

-

Aqueous Solubility: <0.1 mg/mL at 25°C (estimated via LogP = 2.8 ± 0.3) .

-

LogP (Octanol-Water): 2.8–3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

pKa: Piperazine nitrogens exhibit pKa values of 5.3 and 9.7, enabling protonation under physiological conditions .

Spectroscopic Characteristics

-

IR (KBr): Peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch), 1345 cm⁻¹ (symmetric NO₂ stretch), and 750 cm⁻¹ (C-Cl stretch) .

-

¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, 1H, Ar-H), 7.95 (dd, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 3.80 (s, 2H, CH₂), 2.90–2.50 (m, 8H, piperazine-H) .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl group’s substituents to optimize pharmacokinetic profiles.

-

Target Identification: Proteomic screening to elucidate molecular targets, leveraging affinity chromatography with immobilized analogs .

-

Formulation Development: Nanoencapsulation to address solubility limitations, enhancing bioavailability for in vivo studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume